molecular formula C17H15B B3057364 2'-Bromospiro[cyclopentane-1,9'-fluorene] CAS No. 797056-47-4

2'-Bromospiro[cyclopentane-1,9'-fluorene]

Cat. No. B3057364
CAS RN: 797056-47-4
M. Wt: 299.2 g/mol
InChI Key: SDBGYZUAZCSSNI-UHFFFAOYSA-N
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Description

“2’-Bromospiro[cyclopentane-1,9’-fluorene]” is a chemical compound with the molecular formula C17H15Br . It has a molecular weight of 299.2 g/mol . The IUPAC name for this compound is 2’-bromospiro[cyclopentane-1,9’-fluorene] .


Molecular Structure Analysis

The InChI string for “2’-Bromospiro[cyclopentane-1,9’-fluorene]” is InChI=1S/C17H15Br/c18-12-7-8-14-13-5-1-2-6-15 (13)17 (16 (14)11-12)9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2 . The canonical SMILES string is C1CCC2 (C1)C3=CC=CC=C3C4=C2C=C (C=C4)Br .


Physical And Chemical Properties Analysis

The boiling point of “2’-Bromospiro[cyclopentane-1,9’-fluorene]” is predicted to be 413.4±24.0 °C . The density is predicted to be 1.44±0.1 g/cm3 .

Scientific Research Applications

Optical and Thermal Properties

2'-Bromospiro[cyclopentane-1,9'-fluorene] and its derivatives exhibit notable optical and thermal properties. They demonstrate good fluorescence-emitting ability with high fluorescence quantum yields (φFL values) in solution, displaying strong blue emission. Additionally, these compounds have good thermal stabilities, with decomposition temperatures ranging from 265 to 386°C. This makes them potential candidates for applications in fluorescent materials and thermal stability studies (Gu et al., 2015).

Structural Characteristics

The structural characteristics of spiro[cyclopropane-1,9'-[9H]fluorene] and its derivatives have been analyzed using X-ray diffraction techniques. These studies provide insights into the effects of aromatic substituents on the geometry of cyclopropane rings, contributing to a better understanding of molecular interactions and structural dynamics in organic chemistry (Jason et al., 1981).

Photoluminescence and Stacking Modes

Derivatives of 2'-Bromospiro[cyclopentane-1,9'-fluorene] show bright-violet to blue photoluminescence with excellent quantum efficiencies in solution. The variation in optical properties in the solid state depends on different stacking modes of these compounds. This research contributes to the understanding of the relationship between molecular structure and photoluminescence, which is crucial for developing advanced optoelectronic materials (Wang et al., 2007).

Potential Applications in Organic Electronics

The synthesis of poly[spiro(fluorene-9,9‘-xanthene)] and its use in organic blue-light-emitting devices showcases the potential of these compounds in the field of organic electronics. The study highlights the material's stable blue emission and good performance as an emitting layer in light-emitting diode devices, indicating its applicability in the development of efficient and stable organic electronic devices (Tseng et al., 2005).

Chemical Sensing and Cell Labeling

The development of fluorescent nanoparticles from β-cyclodextrin-functionalized fluorene copolymers demonstrates the application of 2'-Bromospiro[cyclopentane-1,9'-fluorene] derivatives in chemical sensing and cell labeling. These nanoparticles exhibit variations in emission intensity in the presence of organic guest molecules and have been successfully used for fluorescence labeling in cell lines, indicating their potential in biotechnology and medical diagnostics (Xu et al., 2012).

Safety and Hazards

The safety information for “2’-Bromospiro[cyclopentane-1,9’-fluorene]” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2'-bromospiro[cyclopentane-1,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br/c18-12-7-8-14-13-5-1-2-6-15(13)17(16(14)11-12)9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBGYZUAZCSSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C4=C2C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631043
Record name 2'-Bromospiro[cyclopentane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromospiro[cyclopentane-1,9'-fluorene]

CAS RN

797056-47-4
Record name 2'-Bromospiro[cyclopentane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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